

N,N-Diphenyl-4-methoxybenzamide chemical structure and properties

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Compound of Interest

Compound Name: *N,N-Diphenyl-4-methoxybenzamide*

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An In-depth Technical Guide to N,N-Diphenyl-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **N,N-Diphenyl-4-methoxybenzamide**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

N,N-Diphenyl-4-methoxybenzamide is a tertiary amide featuring a 4-methoxyphenyl group attached to the carbonyl carbon and two phenyl substituents on the nitrogen atom.

Caption: Chemical structure of **N,N-Diphenyl-4-methoxybenzamide**.

Table 1: Chemical and Physical Properties of **N,N-Diphenyl-4-methoxybenzamide**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ NO ₂	[1][2]
Molecular Weight	303.36 g/mol	[1][2]
CAS Number	16034-40-5	[1]
Appearance	Solid	[1]
Purity	>97.0%	[2]
Synonyms	4-Methoxy-N,N-diphenylbenzamide, N-p-Anisoyldiphenylamine	[1][2]
InChI	InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3	[1]
InChI Key	GVALSXYCLDABKT-UHFFFAOYSA-N	[1][2]
SMILES	COC1=CC=C(C=C1)C(=O)N(C1=CC=CC=C1)C1=CC=CC=C1	
Melting Point	140°C	[2]

Synthesis

N,N-Diphenyl-4-methoxybenzamide can be synthesized via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride.[3]

Caption: Synthesis workflow for **N,N-Diphenyl-4-methoxybenzamide**.

Experimental Protocol: General Benzoylation

The following is a general procedure for the synthesis of **N,N-Diphenyl-4-methoxybenzamide** based on standard benzoylation methods.

- **Preparation of Reactants:** In a round-bottom flask, dissolve N,N-diphenylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
- **Reaction:** Cool the mixture in an ice bath to 0-5°C. While stirring, slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled diphenylamine solution.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and finally with brine.
- **Isolation and Purification:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure **N,N-Diphenyl-4-methoxybenzamide**.[\[4\]](#)

Spectroscopic and Crystallographic Characterization

Crystallographic Data

Single crystal X-ray diffraction analysis has shown that **N,N-Diphenyl-4-methoxybenzamide** crystallizes in a monoclinic system with the space group $P2_1/n$.[\[3\]](#)

Spectroscopic Data

Table 2: Spectroscopic Data for **N,N-Diphenyl-4-methoxybenzamide**

Technique	Key Features and Observations	Reference
FT-IR	The FT-IR spectrum reveals the presence of various functional groups. A characteristic peak for the amide carbonyl (C=O) stretching vibration is observed around 1656 cm ⁻¹ .	
¹ H NMR	The proton NMR spectrum confirms the number of protons in the molecule. The exact chemical shifts and coupling constants would be determined from the spectrum, with characteristic signals for the methoxy group protons and the aromatic protons of the three phenyl rings.	
¹³ C NMR	The carbon-13 NMR spectrum shows the number of unique carbon atoms present. A characteristic signal for the carbonyl carbon appears around 169.40 ppm. Signals corresponding to the methoxy carbon and the aromatic carbons are also observed in their expected regions.	
UV-Vis	The UV-Vis spectrum indicates a high percentage of transmission (72%) in the visible region. The specific absorbance maxima would provide information about the	[3]

electronic transitions within the molecule.

Experimental Protocols for Characterization

The following are general protocols for the spectroscopic and crystallographic analysis of **N,N-Diphenyl-4-methoxybenzamide**.

- **Single-Crystal X-ray Diffraction:** Single crystals suitable for XRD analysis can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as dimethyl sulfoxide.[3] Data collection is performed on a single-crystal X-ray diffractometer.
- **FT-IR Spectroscopy:** The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are generally recorded in the range of 4000-400 cm^{-1} .
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. A deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), that completely dissolves the sample is used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum is obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.

Biological Activity

Currently, there is no specific published data on the biological activity or signaling pathways of **N,N-Diphenyl-4-methoxybenzamide**. However, the N-phenylbenzamide scaffold is present in various molecules with documented biological activities. For instance, some N-phenylbenzamide derivatives have been investigated for their potential as antiviral agents, showing activity against viruses like Enterovirus 71.[5][6] Other related compounds have been explored for their antiprotozoal and anticancer properties. The mechanism of action for some antiviral N-phenylbenzamide derivatives has been linked to the upregulation of the host

restriction factor APOBEC3G. These findings suggest that **N,N-Diphenyl-4-methoxybenzamide** could be a candidate for biological screening in these therapeutic areas.

Conclusion

N,N-Diphenyl-4-methoxybenzamide is a well-defined chemical entity whose synthesis and characterization have been established. The benzylation of N,N-diphenylamine provides a straightforward route to this compound. Its structural and physicochemical properties have been elucidated through various analytical techniques. While no specific biological functions have been reported for this particular molecule, the broader class of N-phenylbenzamides exhibits a range of biological activities, indicating that **N,N-Diphenyl-4-methoxybenzamide** may hold potential for further investigation in drug discovery and development. This guide provides a foundational repository of technical information to support such future research endeavors.

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